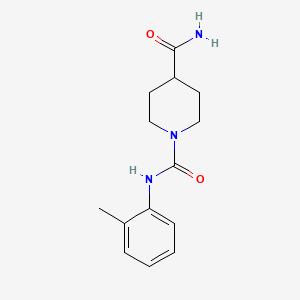

1-N-(2-methylphenyl)piperidine-1,4-dicarboxamide

Description

1-N-(2-Methylphenyl)piperidine-1,4-dicarboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in medicinal chemistry and industrial processes. This compound is particularly interesting due to its potential use as a corrosion inhibitor and its unique chemical properties.

Properties

IUPAC Name |

1-N-(2-methylphenyl)piperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-10-4-2-3-5-12(10)16-14(19)17-8-6-11(7-9-17)13(15)18/h2-5,11H,6-9H2,1H3,(H2,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMGENRROSEULU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCC(CC2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-N-(2-methylphenyl)piperidine-1,4-dicarboxamide typically involves the reaction of piperidine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: Piperidine and 2-methylphenyl isocyanate.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

Procedure: Piperidine is added dropwise to a solution of 2-methylphenyl isocyanate in an appropriate solvent, such as dichloromethane. The reaction mixture is stirred for several hours until the reaction is complete.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

1-N-(2-Methylphenyl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperidine ring, leading to the formation of piperidinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups, converting them into alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.

Hydrolysis: Acidic or basic hydrolysis of the compound can lead to the breakdown of the amide bonds, resulting in the formation of piperidine and 2-methylphenylamine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-N-(2-Methylphenyl)piperidine-1,4-dicarboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.

Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound may have potential as a lead compound for the development of new drugs.

Industry: It is used as a corrosion inhibitor in various industrial applications, particularly in the protection of steel and other metals from acidic environments.

Mechanism of Action

The mechanism of action of 1-N-(2-methylphenyl)piperidine-1,4-dicarboxamide as a corrosion inhibitor involves its adsorption onto the metal surface. The compound forms a protective layer that prevents the metal from coming into contact with corrosive agents. This adsorption process is typically governed by the Freundlich adsorption isotherm model. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors.

Comparison with Similar Compounds

1-N-(2-Methylphenyl)piperidine-1,4-dicarboxamide can be compared with other similar compounds, such as:

N1-(3-Methylphenyl)piperidine-1,4-dicarboxamide: This compound has a similar structure but with a different position of the methyl group on the phenyl ring. It also acts as a corrosion inhibitor but may have different adsorption properties.

N1-(4-Methylphenyl)piperidine-1,4-dicarboxamide: Another isomer with the methyl group in the para position. Its chemical and physical properties may vary slightly from the ortho and meta isomers.

Piperidine-1,4-dicarboxamide: The parent compound without the methylphenyl group. It serves as a basic structure for the synthesis of various substituted piperidines.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and adsorption behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.